molecular formula C8H15NO2 B14500225 ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate CAS No. 64652-36-4

ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B14500225
CAS No.: 64652-36-4
M. Wt: 157.21 g/mol
InChI Key: BKWRCPAWPILTBC-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring with an aminomethyl group and an ethyl ester group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutane derivatives, which are functionalized to introduce the aminomethyl and carboxylate groups.

    Reaction Conditions: Common reagents include amines, esters, and catalysts that facilitate the formation of the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Automation: Employing automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the aminomethyl group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring.

    Ethyl (1R,2R)-2-(aminomethyl)cyclopentane-1-carboxylate: Features a cyclopentane ring instead of cyclobutane.

    Methyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate: Similar structure with a methyl ester group.

Uniqueness

This compound is unique due to its specific stereochemistry and ring size, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

64652-36-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1

InChI Key

BKWRCPAWPILTBC-NKWVEPMBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]1CN

Canonical SMILES

CCOC(=O)C1CCC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.